Cas no 844499-71-4 (A-769662)

A-769662 structure
A-769662 structure
Nome del prodotto:A-769662
Numero CAS:844499-71-4
MF:C20H12N2O3S
MW:360.385883331299
MDL:MFCD11977269
CID:68911
PubChem ID:54708532

A-769662 Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-Hydroxy-3-(2'-hydroxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile
    • A 769662
    • A-769662
    • A-769662 (A769662 )
    • 4-Hydroxy-3-(2'-hydroxy-1,1'-biphenyl-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile
    • A769662
    • 6,7-DIHYDRO-4-HYDROXY-3-(2'-HYDROXY[1,1'-BIPHENYL]-4-YL)-6-OXO-THIENO[2,3-B]PYRIDINE-5-CARBONITRILE
    • C20H12N2O3S
    • P68477CD2C
    • 4-hydroxy-3-[4-(2-hydroxyphenyl)phenyl]-6-oxo-7H-thieno[2,3-b]pyridine-5-carbonitrile
    • 4-hydroxy-3-(2'-hydroxybip
    • 6,7-Dihydro-4-hydroxy-3-(2′-hydroxy[1,1′-biphenyl]-4-yl)-6-oxothieno[2,3-b]pyridine-5-carbonitrile (ACI)
    • 4-Hydroxy-3-(2′-hydroxy-1,1′-biphenyl-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile
    • W-203915
    • NCGC00250373-05
    • BCP9000208
    • SCHEMBL2669403
    • Thieno[2,3-b]pyridine-5-carbonitrile, 6,7-dihydro-4-hydroxy-3-(2'-hydroxy[1,1'-biphenyl]-4-yl)-6-oxo-
    • HMS3677J08
    • 4-hydroxy-3-(2''-hydroxybiphenyl-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile
    • AS-16682
    • DTXCID30155916
    • 4-Hydroxy-3-(2 inverted exclamation mark -hydroxy-4-biphenylyl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile
    • CID 11360391
    • MFCD11977269
    • AKOS015902474
    • 4-hydroxy-3-(4-(2-hydroxyphenyl)phenyl)-6-oxo-7H-thieno(2,3-b)pyridine-5-carbonitrile
    • SW219381-1
    • CHEMBL512504
    • O11239
    • HMS3413J08
    • Thieno(2,3-b)pyridine-5-carbonitrile, 6,7-dihydro-4-hydroxy-3-(2'-hydroxy(1,1'-biphenyl)-4-yl)-6-oxo-
    • 4-hydroxy-3-(2'-hydroxybiphenyl-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile
    • CCG-264981
    • Q27163277
    • Z3281951833
    • EN300-20605941
    • HMS3295O03
    • GTPL10069
    • 844499-71-4
    • SDCCGSBI-0654428.P001
    • SMR004702982
    • A-769662?
    • s2697
    • NCGC00250373-01
    • 6,7-Dihydro-4-hydroxy-3-(2'-hydroxy[1,1'-biphenyl]-4-yl )-6-oxo-thieno[2,3-b]pyridine-5-carbonitrile
    • CTESJDQKVOEUOY-UHFFFAOYSA-N
    • UNII-P68477CD2C
    • 4-Hydroxy-3-(2'-hydroxy-1,1'-biphenyl-4-yl)-6-oxo-6,7-dihydrothieno(2,3-b)pyridine-5-carbonitrile
    • EX-A380
    • BCPP000450
    • AC-26867
    • NCGC00387417-01
    • 4,6-dihydroxy-3-{2'-hydroxy-[1,1'-biphenyl]-4-yl}thieno[2,3-b]pyridine-5-carbonitrile
    • CHEBI:91429
    • 4cff
    • BRD-K41918892-001-05-9
    • 6-hydroxy-3-[4-(2-hydroxyphenyl)phenyl]-4-oxo-7H-thieno[2,3-b]pyridine-5-carbonitrile
    • SCHEMBL15008545
    • GLXC-02009
    • HMS3656F15
    • SY067879
    • BDBM50242401
    • DTXSID30233425
    • 4-HYDROXY-3-{2'-HYDROXY-[1,1'-BIPHENYL]-4-YL}-6-OXO-7H-THIENO[2,3-B]PYRIDINE-5-CARBONITRILE
    • BRD-K41918892-001-06-7
    • MLS006011221
    • HB1351
    • SB19032
    • MDL: MFCD11977269
    • Inchi: 1S/C20H12N2O3S/c21-9-14-18(24)17-15(10-26-20(17)22-19(14)25)12-7-5-11(6-8-12)13-3-1-2-4-16(13)23/h1-8,10,23H,(H2,22,24,25)
    • Chiave InChI: CTESJDQKVOEUOY-UHFFFAOYSA-N
    • Sorrisi: N#CC1=C(O)C2=C(SC=C2C2C=CC(C3C(O)=CC=CC=3)=CC=2)NC1=O

Proprietà calcolate

  • Massa esatta: 360.057
  • Massa monoisotopica: 360.057
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 26
  • Conta legami ruotabili: 2
  • Complessità: 647
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.1
  • Superficie polare topologica: 122

Proprietà sperimentali

  • Densità: 1.56
  • Punto di fusione: 268.39° C
  • Punto di ebollizione: 556.6°C at 760 mmHg
  • Punto di infiammabilità: 334.9℃
  • Indice di rifrazione: 1.78
  • PSA: 125.35000
  • LogP: 4.20648

A-769662 Informazioni sulla sicurezza

  • Parola segnale:Warning
  • Dichiarazione di pericolo: H302
  • Dichiarazione di avvertimento: P280-P305+P351+P338
  • Istruzioni di sicurezza: 24/25
  • Condizioni di conservazione:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

A-769662 Dati doganali

  • CODICE SA:29333990

A-769662 Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
abcr
AB485059-250 mg
4-Hydroxy-3-(2'-hydroxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile, 95%; .
844499-71-4 95%
250MG
€867.50 2023-04-20
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R030080-10mg
A-769662,98%
844499-71-4 98%
10mg
¥1343 2024-05-21
eNovation Chemicals LLC
D628846-1g
4-Hydroxy-3-(2'-hydroxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile
844499-71-4 97%
1g
$750 2024-06-05
abcr
AB485059-100 mg
4-Hydroxy-3-(2'-hydroxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile, 95%; .
844499-71-4 95%
100MG
€479.10 2023-04-20
ChemScence
CS-0005-10mg
A-769662
844499-71-4 98.97%
10mg
$92.0 2022-04-26
ChemScence
CS-0005-100mg
A-769662
844499-71-4 98.97%
100mg
$594.0 2022-04-26
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R030080-50mg
A-769662,98%
844499-71-4 98%
50mg
¥3628 2024-05-21
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2468-50 mg
A 769662
844499-71-4 99.58%
50mg
¥3155.00 2022-04-26
DC Chemicals
DC7045-100 mg
A-769662
844499-71-4 >98%
100mg
$300.0 2022-03-01
S e l l e c k ZHONG GUO
S2697-50mg
A-769662
844499-71-4 99.67%
50mg
¥3860.59 2023-09-15

A-769662 Letteratura correlata

Fornitori consigliati
atkchemica
(CAS:844499-71-4)A-769662
CL2797
Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:844499-71-4)A-769662
A10139
Purezza:99%/99%
Quantità:250mg/1g
Prezzo ($):224.0/580.0